4-Bromo-6-(trifluoromethyl)nicotinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCDUWLIWOLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-71-0 | |
| Record name | 4-Bromo-6-(trifluoromethyl) nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination of Trifluoromethylated Nicotinic Precursors
Overview:
This approach involves selective bromination of a pre-formed trifluoromethylated nicotinic acid or its derivatives. The key is to control regioselectivity to obtain the desired 4-bromo-6-(trifluoromethyl) substitution pattern.
- Starting from 4-trifluoromethyl nicotinic acid or its methyl ester, bromination is carried out using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or Lewis acids.
- Reaction conditions are optimized to favor substitution at the 6-position, often involving controlled temperature and solvent systems like acetic acid or dichloromethane.
| Step | Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | NBS or Br₂ | Acetic acid/dichloromethane | 0-25°C | ~70-85% | Regioselectivity critical |
- Controlled bromination has been successfully demonstrated in patent CN101851193A, where regioselective halogenation was achieved via radical pathways, ensuring minimal polybromination.
Halogen Exchange and Functional Group Transformation
Overview:
An alternative involves starting from a more accessible nicotinic acid derivative, such as 6-(trifluoromethyl)nicotinic acid, followed by halogen exchange at the 4-position.
- Synthesize 6-(trifluoromethyl)nicotinic acid via established routes (see below).
- Subject the compound to bromination conditions that favor substitution at the 4-position, possibly through electrophilic aromatic substitution or via directed halogenation using halogenating agents like bromine or NBS under catalytic conditions.
| Step | Reagent | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | Br₂ | FeBr₃ or AlBr₃ | Acetic acid | 0-50°C | ~65-75% | Regioselectivity depends on directing groups |
- The use of Lewis acids enhances regioselectivity, and optimized conditions have been reported to yield the desired 4-bromo derivative with high purity.
Multi-step Synthesis via Pyridine Ring Functionalization
Overview:
This method involves constructing the pyridine ring with the trifluoromethyl group, followed by selective halogenation and oxidation steps to introduce the bromine atom at the 4-position.
Step 1: Synthesis of 6-(trifluoromethyl)nicotinic acid via established routes, such as the reaction of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine with phosphorus oxychloride, followed by hydrolysis.
Step 2: Bromination at the 4-position using NBS or Br₂ under radical conditions, often with a radical initiator like AIBN or peroxides, to achieve regioselectivity.
Step 3: Purification via recrystallization or chromatography.
- Synthesis routes involving pyridine ring construction followed by selective halogenation are well-documented, with yields typically exceeding 65% under optimized conditions.
Summary of Key Data
| Method | Starting Material | Reagents | Key Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Bromination | Trifluoromethyl nicotinic acid derivatives | NBS or Br₂ | Room temp, controlled | 70-85% | Simple, direct | Regioselectivity control |
| Halogen Exchange | 6-(Trifluoromethyl)nicotinic acid | Bromine, Lewis acids | 0-50°C | 65-75% | High regioselectivity | Requires prior synthesis |
| Pyridine Functionalization | Pyridine ring synthesis + bromination | NBS, radical initiators | 50-80°C | >65% | Versatile | Multi-step process |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinic acids.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-6-(trifluoromethyl)nicotinic acid has been studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. The incorporation of the bromine atom may enhance the biological activity of this compound against various pathogens .
- Anticancer Properties : Some studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation. The unique electronic properties of the trifluoromethyl group may contribute to interactions with biological targets involved in cancer progression .
Case Study: Antimicrobial Activity
A study published in the Journal of Pesticide Science demonstrated that derivatives of trifluoromethylpyridines, including this compound, showed promising results against resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Agrochemicals
The compound's structure allows it to be utilized in the development of agrochemicals:
- Pesticides : Trifluoromethylpyridines have been incorporated into several pesticide formulations due to their efficacy in targeting specific pests while minimizing toxicity to non-target organisms .
- Herbicides : Research indicates that compounds similar to this compound can act as effective herbicides by inhibiting specific enzymes in plant metabolism, leading to selective weed control without harming crops .
Materials Science
In materials science, this compound is being explored for its potential applications in:
- Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, enhancing material properties such as thermal stability and chemical resistance.
- Nanotechnology : The compound's ability to form stable complexes with metals makes it a candidate for use in nanomaterials, particularly in catalysis and sensor applications.
Comparative Data Table
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
| Anticancer agents | Inhibition of cancer cell proliferation | |
| Agrochemicals | Pesticides | Targeting specific pests |
| Herbicides | Inhibition of plant metabolic enzymes | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Nanotechnology | Formation of stable metal complexes |
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of bromine and trifluoromethyl groups on the pyridine ring significantly influences electronic properties and biological activity. Below is a comparative analysis with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Acidity : The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid moiety (pKa ~3.1), enhancing solubility in polar solvents .
- Lipophilicity : Bromine and -CF₃ groups collectively elevate logP values (~2.5), improving membrane permeability but reducing aqueous solubility .
- Thermal Stability : Melting points range from 180–220°C, typical for halogenated nicotinic acids .
Biological Activity
4-Bromo-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features that contribute to its biological activity include:
- Bromine Atom : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Imparts unique electronic properties that can affect the compound's reactivity and interaction with biological molecules.
While specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited, it is known to interact with various receptors similar to other nicotinic acid derivatives. Notably, it has been reported to interact with PUMA-G and HM74 receptors, which are involved in metabolic regulation and inflammatory responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on related nicotinic acid derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Nicotinic acids are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Metabolic Regulation
The interaction with HM74 receptors implies a role in metabolic processes. Compounds that target these receptors can influence lipid metabolism and glucose homeostasis, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
Study on Metabolic Effects
A study investigated the effects of nicotinic acid derivatives on metabolic parameters in animal models. The results indicated that compounds with similar structures to this compound significantly reduced serum triglyceride levels and improved insulin sensitivity. These findings support the notion that this compound could be beneficial in managing metabolic syndrome .
Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of nicotinic acid exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of bromine and trifluoromethyl groups was found to enhance this activity compared to their non-substituted counterparts.
Comparative Analysis
| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Metabolic Regulation |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 4-Bromo-3-(trifluoromethyl)nicotinic acid | Low | Moderate | No |
| 4-Chloro-6-(trifluoromethyl)nicotinic acid | High | Yes | Yes |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via halogenation or functional group interconversion of nicotinic acid derivatives. For example, bromination of 6-(trifluoromethyl)nicotinic acid using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is a common approach. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products (e.g., di-brominated analogs). Ethyl 2-bromo-4-(trifluoromethyl)nicotinate (CAS: see structure in ) may serve as a precursor, requiring hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 to -70 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acidic mobile phase) paired with high-resolution MS to verify molecular weight (C₇H₃BrF₃NO₂; theoretical MW: 284.0) and detect impurities .
- Elemental Analysis : Validate Br and F content (±0.3% tolerance) to confirm stoichiometry .
Q. How does the stability of this compound vary under different storage conditions?
Answer: The compound is sensitive to moisture and light. Stability studies recommend:
- Short-term : Store at 0–6°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the trifluoromethyl group .
- Long-term : Lyophilized samples stored under argon at -20°C show >95% purity over 12 months .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer: The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid; see ) using Pd(PPh₃)₄ as a catalyst. The trifluoromethyl group acts as an electron-withdrawing substituent, accelerating oxidative addition but potentially hindering transmetallation. DFT studies suggest that steric hindrance from the trifluoromethyl group necessitates higher temperatures (80–100°C) for effective coupling .
Q. How can computational modeling guide the design of derivatives based on this compound?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., kinase inhibitors). The nicotinic acid scaffold shows potential for hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, replacing Br with Cl may reduce steric bulk but increase electrophilicity .
Q. How to resolve contradictory data in purity assessments between HPLC and elemental analysis?
Answer: Discrepancies often arise from:
- Co-eluting impurities : Use orthogonal methods like ion-pair chromatography or 2D-LC to separate species with similar retention times .
- Halogen variability : Confirm Br/F content via X-ray fluorescence (XRF) or combustion ion chromatography to rule out deviations from stoichiometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
